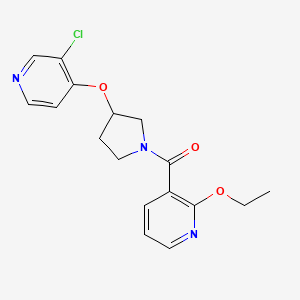

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as CHIM-1, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Aplicaciones Científicas De Investigación

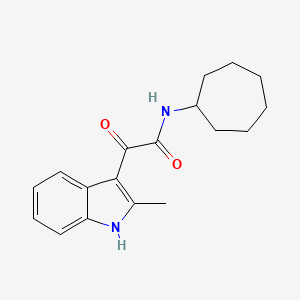

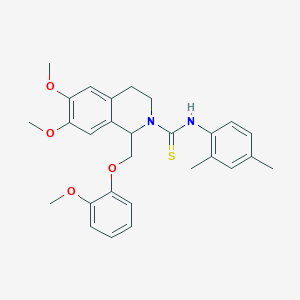

Cyclohepta[b]indoles in Drug Design

Cyclohepta[b]indoles, sharing structural similarities with N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, exhibit a wide range of biological activities. These include inhibition of adipocyte fatty-acid-binding protein (A-FABP), deacetylation of histones, inhibition of leukotriene production, p53 modulation, antituberculosis, and anti-HIV activities. The significant interest in these molecules from the pharmaceutical industry for potential therapeutic applications is underscored by numerous patents focusing on the cyclohepta[b]indole structure motif. The efficient synthesis of highly functionalized and unsymmetrically substituted cyclohepta[b]indoles has become a central focus for synthetic organic chemists due to their potential as pharmaceutical compounds (Stempel & Gaich, 2016).

Methodological Advances in Synthesis

The development of novel methodologies for synthesizing cyclohepta[b]indoles, overcoming the limitations of traditional Fischer indole synthesis, has been pivotal. For instance, a strategy utilizing a concise (4 + 3) cycloaddition–cyclization–elimination sequence for synthesizing highly functionalized cyclohepta[b]indoles has been described, highlighting the innovative approaches to constructing these complex molecular scaffolds (He et al., 2014).

Applications in Neuroscience

Indole derivatives, including structures related to N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been explored for their potential anticonvulsant properties. For example, certain cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles have shown promising results in preclinical models for anticonvulsant activity, demonstrating the therapeutic potential of indole derivatives in the treatment of neurological disorders (Stanton & Ackerman, 1983).

Potential for CB2 Receptor Ligands

Research into indol-3-yl-oxoacetamides has identified potent and selective ligands for the cannabinoid receptor type 2 (CB2), indicating the utility of this structural motif in developing new treatments for conditions modulated by the CB2 receptor. Preliminary biological evaluations have highlighted the fluorinated derivative of N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide as a potent and selective CB2 ligand (Moldovan et al., 2017).

Propiedades

IUPAC Name |

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20-13-8-4-2-3-5-9-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWYXNFOLINIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)

![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)

![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)